ethyl 2-((5-(3-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate
Description
Ethyl 2-((5-(3-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate is a sulfur-containing heterocyclic compound featuring a fused thieno[3,4-c]pyrrole core substituted with a 3-chlorophenyl group at the 5-position and an ethyl 2-oxoacetate moiety at the 4-position.
Synthetic routes for analogous compounds, such as ethyl 2-[(1-hydroxy-2-oxo-2-phenylethyl)amino]-2-oxoacetate, involve cyclization using Lawesson’s reagent (a sulfurizing agent) and oxidative chlorination, suggesting that the target compound may be synthesized via similar methodologies . The 3-chlorophenyl substituent introduces steric and electronic effects that could influence reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
ethyl 2-[[5-(3-chlorophenyl)-1,3-dihydrothieno[3,4-c]pyrrol-4-yl]amino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-2-22-16(21)15(20)18-14-13-9-23-8-10(13)7-19(14)12-5-3-4-11(17)6-12/h3-7H,2,8-9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHIWKCMCNUBMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C2CSCC2=CN1C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((5-(3-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thieno[3,4-c]pyrrole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the thieno[3,4-c]pyrrole core.
Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-(3-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-((5-(3-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which ethyl 2-((5-(3-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to changes in cellular processes and pathways, ultimately resulting in the desired biological or chemical effect.
Comparison with Similar Compounds
Ethyl 2-((5-(4-Chlorophenyl)-2,2-dioxido-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate
Structural Differences :
- Substituent Position : The chlorine atom is located at the para position (4-chlorophenyl) instead of meta (3-chlorophenyl).
- Functional Group: The thieno-pyrrole ring contains a sulfone group (2,2-dioxido), unlike the sulfide in the target compound.
Implications :
(S)-N-[5-[1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethyl]-4,6-dioxo-5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl]acetamide
Structural Differences :
- Substituents : Features 3-ethoxy-4-methoxyphenyl and methylsulfonyl groups instead of 3-chlorophenyl.
- Core Modifications: The thieno-pyrrole ring is substituted with a ketone (4,6-dioxo) and an acetamide group.
Implications :
Ethyl 2-Amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate
Structural Differences :
- Ring System: Contains a thieno[2,3-c]pyridine core instead of thieno[3,4-c]pyrrole.
- Functional Groups: Includes a tert-butoxycarbonyl (Boc) protecting group and an amino substituent.
Implications :
Ethyl 2-{[1-(Benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate
Structural Differences :
- Side Chain: Substituted with a benzylsulfanyl group instead of a thieno-pyrrole system.
- Core Structure : Lacks the fused heterocyclic ring but retains the ethyl 2-oxoacetate moiety.
Implications :
- The benzylsulfanyl group offers a site for nucleophilic substitution or oxidation reactions.
- Simpler structure may reduce synthetic complexity but limit conformational rigidity compared to fused-ring systems .
Data Table: Key Structural and Functional Comparisons
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